N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C21H13FN2O3 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H13FN2O3/c22-17-6-2-1-5-15(17)20-11-18(25)16-10-14(7-8-19(16)27-20)24-21(26)13-4-3-9-23-12-13/h1-12H,(H,24,26) |
InChI Key |
KKIJCNAGYQEAKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclization via Acylative Rearrangement
A high-yielding method involves the acylation of 6-substituted 4-hydroxy-2H-pyran-2-one precursors. For example, 6-cyclobutyl-4-hydroxy-2H-pyran-2-one (1) reacts with 2-fluorobenzoyl chloride in dichloromethane and triethylamine to form ester 2 (96% yield). Subsequent treatment with KCN, triethylamine, and 18-crown-6 in toluene induces a rearrangement and cyclization, yielding pyrano[4,3-b]chromen-1,10-dione (3) (27% yield). This route ensures precise positioning of the 2-fluorophenyl group at the chromenone’s 2-position.
Alternative Route via Condensation
3-(Hydroxymethyl)-4H-chromen-4-one, a versatile intermediate, can be synthesized via condensation of 2′-hydroxy-2-(methylsulfinyl)acetophenone with formaldehyde. While this method avoids hazardous reductants like sodium borohydride, yields are moderate (45–60%).
Functionalization at the 6-Position
Introducing the pyridine-3-carboxamide group at the chromenone’s 6-position requires selective activation and coupling:
Carboxylic Acid Intermediate Generation
Chromenone derivatives bearing a carboxylic acid at the 6-position are critical precursors. In analogous syntheses, 6-carboxy-4H-chromen-4-one is prepared via oxidation of 6-methyl substituents or hydrolysis of ester groups. For instance, compound 20j (a 6-carboxy chromenone derivative) is synthesized through Heck coupling, hydrogenation, and hydrolysis.
Amide Coupling Strategies
The carboxamide is formed by coupling the carboxylic acid with pyridine-3-amine. Activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitate this reaction. For example, compound 20g (3-fluorofuran-2-carboxylic acid) reacts with amine intermediates under these conditions to form amides in 65–78% yields.
Stepwise Synthesis Protocol
Synthesis of 6-Carboxy-2-(2-Fluorophenyl)-4H-Chromen-4-One
-
Acylation : React 6-hydroxy-4H-chromen-4-one with 2-fluorobenzoyl chloride in CH₂Cl₂/Et₃N to install the 2-fluorophenyl group.
-
Rearrangement : Treat the intermediate with KCN/18-crown-6 in toluene at 100°C to form the chromenone core.
-
Oxidation : Convert a 6-methyl or 6-ester group to a carboxylic acid via KMnO₄ oxidation or alkaline hydrolysis.
Coupling with Pyridine-3-Amine
-
Activation : Convert the 6-carboxy group to an acyl chloride using thionyl chloride or oxalyl chloride.
-
Amidation : React the acyl chloride with pyridine-3-amine in anhydrous dichloromethane with Et₃N as a base. Alternatively, use EDC·HCl/DMAP for direct coupling.
Optimization and Challenges
Yield Improvements
Purification
-
Silica gel chromatography resolves intermediates (e.g., compound 3 purified with hexane/ethyl acetate).
-
Recrystallization from petroleum ether/benzene mixtures removes byproducts.
Analytical Data Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, while the pyridine carboxamide moiety can facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Structural and Functional Analysis
- Core Structure Variations: Chromen-4-one (target) vs. oxazolo-pyridine (), pyridinone (), and dihydropyridine (): Chromen’s planar aromatic system favors interactions with flat binding pockets (e.g., kinase ATP sites), while non-planar cores like oxazolo-pyridine may target allosteric sites.
Substituent Effects :
- Fluorophenyl (target) vs. Isopropylphenyl () : Fluorine’s electronegativity enhances dipole interactions, whereas isopropyl groups increase hydrophobicity.
- Pyridine-3-carboxamide (target) vs. Furan-2-carboxamide () : Pyridine’s nitrogen enables stronger hydrogen bonding compared to furan’s oxygen, improving target engagement.
Pharmacokinetics :
Computational and Crystallographic Insights
Tools like SHELXL (), ORTEP-3 (), and WinGX () are critical for resolving crystal structures and comparing molecular conformations. For example, chromen-4-one derivatives often exhibit coplanar arrangements between the core and fluorophenyl group, optimizing π-π stacking in active sites .
Biological Activity
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
This compound belongs to the class of chromenone derivatives, which are known for their varied biological activities. The chemical structure can be described as follows:
- Molecular Formula : C16H12FNO3
- Molecular Weight : 299.27 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties by scavenging reactive oxygen species (ROS). In vitro studies have shown that derivatives of chromenone can significantly reduce oxidative stress in cellular models, which is crucial for preventing neurodegenerative diseases .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) :
- Acetylcholinesterase (AChE) :
- Butyrylcholinesterase (BChE) :
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Modulation :
- The compound interacts with specific enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters like dopamine and acetylcholine.
-
Antioxidant Defense :
- By modulating the production of ROS, the compound helps maintain cellular redox balance, thereby protecting cells from oxidative damage.
-
Gene Expression Regulation :
- It may influence gene expression related to inflammation and apoptosis through interaction with nuclear receptors.
In Vivo Studies
A study conducted on animal models demonstrated that the administration of similar chromenone derivatives resulted in reduced inflammation and improved cognitive function compared to control groups treated with standard anti-inflammatory drugs like diclofenac .
| Compound | IC50 (μg/mL) | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | 55.65 | 93.53 | |
| Standard Drug (Diclofenac) | 54.65 | 90.13 |
Toxicity Evaluation
In vitro toxicity assessments using Vero cells indicated that this compound exhibits a concentration-dependent cytotoxic effect at higher doses but retains over 80% cell viability at lower concentrations (up to 100 μg/mL), suggesting a favorable safety profile for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
